3-Oxo-Ziprasidon

Übersicht

Beschreibung

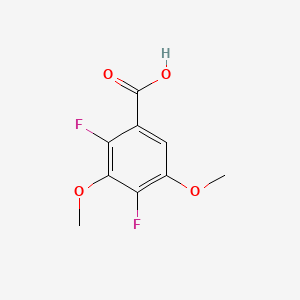

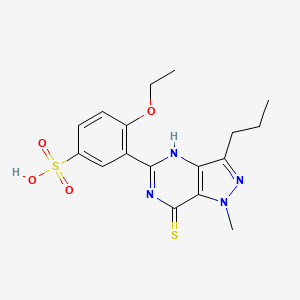

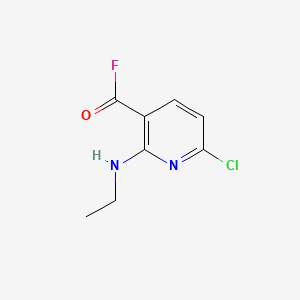

3-Oxo ziprasidone, also known as Ziprasidone Impurity B, is a compound related to Ziprasidone . Ziprasidone is an antipsychotic medicine used to treat schizophrenia and the manic symptoms of bipolar disorder . The 3-Oxo variant is an impurity of the antipsychotic drug Ziprasidone .

Molecular Structure Analysis

The molecular formula of 3-Oxo ziprasidone is C21H19ClN4O2S . Its molecular weight is 426.919 . The InChIKey for 3-Oxo ziprasidone is VWHQRPYTDLERQO-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

- Forschungsstudien haben seine Wirksamkeit bei der Behandlung akuter Schizophrenie-Exazerbationen untersucht, insbesondere bei therapieresistenten Patienten .

- Eine aktuelle Studie identifizierte 3-Oxo-Ziprasidon (CHEMBL708) als eine vielversprechende Verbindung mit ausgezeichneter Aromatase-Hemmwirkung. Aromatasehemmer sind in der Brustkrebstherapie von entscheidender Bedeutung, da sie die Östrogenproduktion unterdrücken .

- Forscher haben verschiedene Formulierungen von Ziprasidon untersucht, um seine Bioverfügbarkeit zu verbessern. Zu den bemerkenswerten Studien gehören:

Antipsychotische Aktivität

Aromatasehemmung

Pharmakokinetik und Verbesserung der Bioverfügbarkeit

Wirkmechanismus

Target of Action

3-Oxo Ziprasidone, also known as 5-(2-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6-chloroindoline-2,3-dione, is an atypical antipsychotic . It exhibits high binding affinity for select dopamine (D2), serotonin (5-HT2A, 5-HT2C, 5-HT1A, 5-HT1B/1D, 5-HT7), and adrenergic (α1) receptors . These receptors play crucial roles in mood regulation, cognition, and behavior .

Mode of Action

It is believed to work by blocking the action of dopamine and serotonin in the brain . This helps to balance these neurotransmitters, which can alleviate symptoms of schizophrenia and bipolar disorder .

Biochemical Pathways

Ziprasidone is heavily metabolized in the liver, with less than 5% of the drug excreted unchanged in the urine . The primary reductive pathway is catalyzed by aldehyde oxidase, while two other less prominent oxidative pathways are catalyzed by CYP3A4 . Based on the structures of its metabolites, four routes of metabolism of ziprasidone were identified: N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, oxidation at sulfur resulting in the formation of sulfoxide and sulfone, reductive cleavage of the benzisothiazole moiety, and hydration of the C=N bond .

Pharmacokinetics

Ziprasidone is rapidly absorbed, and the peak serum concentration of unchanged drug occurs at 2 to 6 hours post-dose . The absorption of ziprasidone is increased up to two-fold in the presence of food . The drug is extensively metabolized, and only a small amount (<5% of the administered dose) is excreted in urine and feces as unchanged drug .

Result of Action

At the molecular level, 3-Oxo Ziprasidone has been shown to effectively block the cell cycle at the G1-S phase and induce cancer cell death . At the cellular level, it has been found to impair lysosomal function affecting autophagy and autophagosome clearance, and increasing intracellular lipids and sterols .

Action Environment

Environmental factors such as food intake significantly influence the action, efficacy, and stability of 3-Oxo Ziprasidone. The absorption of ziprasidone is increased up to two-fold in the presence of food . Therefore, it is recommended to take the drug with food to ensure optimal, reliable, dose-dependent bioavailability . Furthermore, co-administration of certain medications, such as lorazepam and valproic acid, can significantly influence the clearance of ziprasidone .

Biochemische Analyse

Biochemical Properties

3-Oxo Ziprasidone interacts with various enzymes and proteins. It is a compound related to Ziprasidone, which is a combined serotonin (5HT2) and dopamine (D2) receptor antagonist . This suggests that 3-Oxo Ziprasidone may also interact with these receptors, influencing biochemical reactions in the body.

Cellular Effects

Ziprasidone has been shown to influence cell function by interacting with various cell signaling pathways and affecting gene expression . For instance, it has been found to activate AMPK, increasing the autophagic flux and reducing intracellular lipids .

Molecular Mechanism

Ziprasidone, the parent compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study on Ziprasidone has established a population pharmacokinetics model, providing a scientific reference for individualized dosing of Ziprasidone and optimizing treatment strategies .

Dosage Effects in Animal Models

Research on Ziprasidone has shown that it was effective at a dosage of 40–80mg twice daily in patients experiencing a phase of acute illness, and at a dosage of 20–80mg twice daily in those with chronic schizophrenia or schizoaffective disorder .

Metabolic Pathways

3-Oxo Ziprasidone is metabolized through several pathways: N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, oxidation at sulfur resulting in the formation of sulfoxide and sulfone, reductive cleavage of the benzisothiazole moiety, and hydration of the C=N bond and subsequent sulfur oxidation or N-dearylation of the benzisothiazole moiety .

Transport and Distribution

Ziprasidone is heavily metabolized in the liver with less than 5% of the drug excreted unchanged in the urine .

Subcellular Localization

The subcellular localization of a compound can provide valuable insights into its activity or function .

Eigenschaften

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c22-16-12-17-15(19(27)21(28)23-17)11-13(16)5-6-25-7-9-26(10-8-25)20-14-3-1-2-4-18(14)29-24-20/h1-4,11-12H,5-10H2,(H,23,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHQRPYTDLERQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3=O)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151253 | |

| Record name | 3-Oxo ziprasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159977-56-6 | |

| Record name | 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo ziprasidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo ziprasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-OXO ZIPRASIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C2079297J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid](/img/structure/B569037.png)